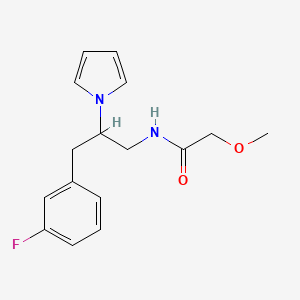

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

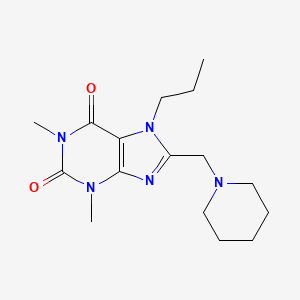

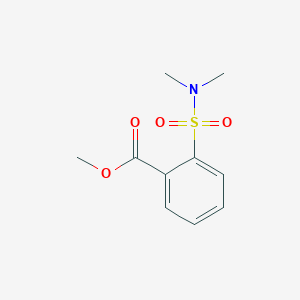

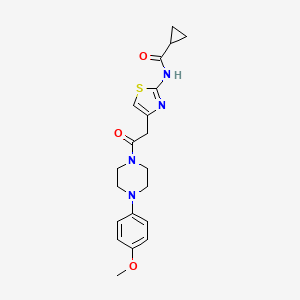

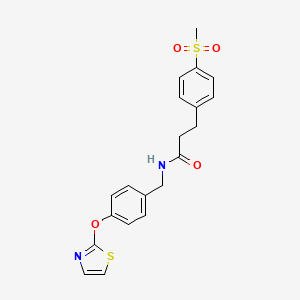

“N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-2-methoxyacetamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important bio-molecules like heme. It also has a fluorophenyl group, which suggests the presence of a benzene ring with a fluorine atom substitution, and an acetamide group, which is a functional group characterized by a carbonyl group linked to a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrole ring, followed by the introduction of the fluorophenyl and acetamide groups. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the fluorophenyl group, and the acetamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the fluorophenyl group, and the acetamide group. The pyrrole ring, being an aromatic heterocycle, might undergo electrophilic substitution reactions. The fluorine atom in the fluorophenyl group is highly electronegative, which might influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that might influence its properties include the presence of the aromatic pyrrole ring, the electronegative fluorine atom, and the polar acetamide group .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which include the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound, such as the fluorophenyl group, may contribute to its potential binding affinity to viral proteins, thereby inhibiting viral replication.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory effects. The compound’s ability to interact with biological receptors could be harnessed to develop new derivatives with enhanced anti-inflammatory responses .

Anticancer Potential

Indole derivatives are known to possess anticancer activities. The compound’s molecular framework could be modified to target specific cancer cell lines, potentially leading to the development of new chemotherapeutic agents .

Anti-HIV Effects

Compounds with an indole base have been studied for their anti-HIV properties. The compound could be explored further to assess its efficacy in inhibiting HIV replication and its potential role in antiretroviral therapy .

Antioxidant Capabilities

The indole moiety is associated with antioxidant activity, which is crucial in combating oxidative stress in biological systems. This compound could be studied for its ability to neutralize free radicals and protect cells from oxidative damage .

Antimicrobial Action

Indole derivatives have been utilized for their antimicrobial properties. The compound could be investigated for its effectiveness against a range of pathogenic microorganisms, including bacteria and fungi .

Antitubercular Activity

Given the biological activity of indole derivatives, the compound could be researched for its potential use in treating tuberculosis. Its interaction with mycobacterial enzymes or pathways could offer a new approach to antitubercular therapy .

Antidiabetic Applications

Indole-based compounds have shown promise in antidiabetic research. The compound could be part of studies aiming to discover new treatments for diabetes by influencing insulin release or glucose metabolism .

Mécanisme D'action

Orientations Futures

The study and application of this compound would likely depend on its intended use. If it shows promising biological activity, it might be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it might be studied in the context of material science or chemical synthesis .

Propriétés

IUPAC Name |

N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O2/c1-21-12-16(20)18-11-15(19-7-2-3-8-19)10-13-5-4-6-14(17)9-13/h2-9,15H,10-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPACJTRGALUTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC(CC1=CC(=CC=C1)F)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-2-methoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2894355.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2894358.png)

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2894359.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2894360.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2894361.png)

![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)

![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)